molecular formula C20H25N3O5 B2735039 Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 2034283-65-1

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2735039
CAS No.: 2034283-65-1
M. Wt: 387.436
InChI Key: CBAGSMANDQPZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Diverse Heterocycles

Compounds similar to "Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate" have been utilized in the synthesis of a wide range of trifluoromethyl heterocycles. For example, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, indicating the role of similar compounds in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Honey et al., 2012).

Antimicrobial and Antioxidant Activities

Several studies have focused on the synthesis and evaluation of compounds for antimicrobial and antioxidant activities. For instance, "Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate" and "Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate" have been synthesized and assessed for their antimicrobial susceptibilities, showcasing the potential of structurally related compounds in combating microbial infections and oxidative stress (Kumar et al., 2016) (Kariyappa et al., 2016).

Novel Therapeutic Agents Development

Compounds with a similar structural framework have been explored for their potential as novel therapeutic agents. For example, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate has been identified as a potent and orally active fibrinogen receptor antagonist, suggesting the use of related compounds in the development of new medications for thrombotic diseases (Hayashi et al., 1998).

Properties

IUPAC Name

ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-2-28-19(26)9-8-17(24)21-12-10-15(11-13-21)22-14-18(25)23(20(22)27)16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGSMANDQPZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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